(4S)-1-Boc-4-methylthiol-L-proline
Overview
Description
(4S)-1-Boc-4-methylthiol-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methylthiol group at the fourth position of the proline ring. This modification enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-1-Boc-4-methylthiol-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected proline.
Introduction of the Methylthiol Group: The Boc-protected proline is then subjected to a thiolation reaction. This can be achieved by reacting the compound with a methylthiolating agent such as methylthiol chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4S)-1-Boc-4-methylthiol-L-proline undergoes various chemical reactions, including:
Oxidation: The methylthiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the Boc-protected amino group, using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amine.
Substitution: Free amine.
Scientific Research Applications
(4S)-1-Boc-4-methylthiol-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides. Its unique structure allows for selective modifications, making it valuable in medicinal chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions. Its stability and reactivity make it suitable for labeling and tracking biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development. Its proline derivative structure is of interest in designing proline-rich peptides with specific biological activities.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in various synthetic pathways highlights its industrial significance.
Mechanism of Action
The mechanism of action of (4S)-1-Boc-4-methylthiol-L-proline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, particularly those involved in peptide synthesis and modification. Its proline ring structure allows it to fit into active sites of enzymes, influencing their activity.
Pathways Involved: The compound can participate in pathways related to protein synthesis and degradation. Its methylthiol group can undergo redox reactions, impacting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
(4S)-1-Boc-4-hydroxy-L-proline: This compound has a hydroxyl group instead of a methylthiol group. It is used in similar applications but has different reactivity and stability.
(4S)-1-Boc-4-aminomethyl-L-proline: This compound features an aminomethyl group, offering different chemical properties and applications.
Uniqueness: (4S)-1-Boc-4-methylthiol-L-proline is unique due to its methylthiol group, which provides distinct reactivity compared to other proline derivatives. This uniqueness makes it valuable in specific synthetic and biological applications where selective thiolation is required.
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-6-7(17-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCMXYJFNBXJJ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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